Turmeronol A

概要

説明

Turmeronol A is a sesquiterpenoid compound derived from the rhizomes of Curcuma longa, commonly known as turmeric. This compound is known for its significant anti-inflammatory and antioxidant properties. This compound, along with its counterpart Turmeronol B, has been studied for its potential therapeutic applications, particularly in the context of neuroinflammation and chronic inflammatory diseases .

準備方法

Synthetic Routes and Reaction Conditions: Turmeronol A can be isolated from the dried rhizomes of Curcuma longa. The extraction process typically involves the use of organic solvents such as ethanol or acetone. The dried rhizomes are ground into a fine powder and subjected to solvent extraction, followed by purification using chromatographic techniques .

Industrial Production Methods: In an industrial setting, the extraction of this compound involves large-scale solvent extraction processes. Supercritical carbon dioxide extraction is also employed to obtain high-purity this compound. This method is preferred due to its efficiency and the absence of solvent residues in the final product .

化学反応の分析

Types of Reactions: Turmeronol A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.

Reduction: Reduction reactions can convert this compound into its reduced forms, altering its functional groups.

Substitution: Substitution reactions involving this compound can lead to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized ketones, reduced alcohols, and substituted derivatives with altered functional groups .

科学的研究の応用

Anti-Inflammatory Effects

Research indicates that Turmeronol A exhibits potent anti-inflammatory properties. A study conducted on BV-2 microglial cells demonstrated that pretreatment with this compound significantly inhibited lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α). The mechanism involves the suppression of the IKK/NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators

| Inflammatory Mediator | Control Group (LPS) | This compound Treatment | % Inhibition |

|---|---|---|---|

| Nitric Oxide | High | Low | 75% |

| IL-1β | High | Low | 70% |

| IL-6 | High | Low | 65% |

| TNF-α | High | Low | 60% |

Neuroprotective Potential

The neuroprotective effects of this compound have also been explored, particularly in the context of neurodegenerative diseases. By reducing neuroinflammation through its action on microglial cells, this compound may help prevent neuronal cell death and dysfunction. This property makes it a candidate for further investigation in treating conditions like Alzheimer's disease .

Clinical Applications

A randomized controlled trial investigated the effects of turmeric extract containing this compound on inflammatory markers and glycometabolic indices in adults with borderline metabolic conditions. The study reported significant reductions in high-sensitivity C-reactive protein and improvements in insulin sensitivity among participants consuming turmeric extract compared to a placebo group. This suggests potential applications in managing chronic inflammation and metabolic disorders .

Table 2: Clinical Trial Results on Turmeric Extract

| Parameter | Placebo Group (n=55) | Turmeric Extract Group (n=55) | % Change |

|---|---|---|---|

| High-sensitivity CRP | Elevated | Significantly Lowered | -40% |

| Hemoglobin A1c | Elevated | Significantly Lowered | -25% |

| Postprandial Hyperglycemia | Elevated | Significantly Lowered | -30% |

Mechanistic Insights

The anti-inflammatory action of this compound is primarily attributed to its ability to inhibit the phosphorylation of IKK-α/β and NF-κB p65 proteins, which are essential for the transcription of pro-inflammatory genes. This inhibition leads to reduced nuclear translocation of NF-κB, thereby decreasing the expression of inflammatory mediators .

作用機序

Turmeronol A exerts its effects primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. By inhibiting the activation of NF-κB, this compound reduces the production of inflammatory mediators such as nitric oxide, interleukin-1β, interleukin-6, and tumor necrosis factor-α. This mechanism is crucial in preventing the activation of macrophages and the subsequent inflammatory response .

類似化合物との比較

Turmeronol B: Another sesquiterpenoid from with similar anti-inflammatory properties.

Ar-turmerone: A sesquiterpene found in turmeric with notable anticancer and anti-inflammatory activities.

Curcumin: A well-known compound from turmeric with extensive research supporting its antioxidant, anti-inflammatory, and anticancer properties

Uniqueness of Turmeronol A: this compound is unique due to its specific inhibition of the NF-κB signaling pathway, which distinguishes it from other similar compounds like curcumin that have broader mechanisms of action. Additionally, this compound’s ability to prevent the autoxidation of linoleic acid and inhibit soybean lipoxygenase further highlights its distinct biochemical properties .

生物活性

Turmeronol A, a compound derived from Curcuma longa (turmeric), has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes existing research findings on this compound, highlighting its mechanisms of action, biological effects, and relevant case studies.

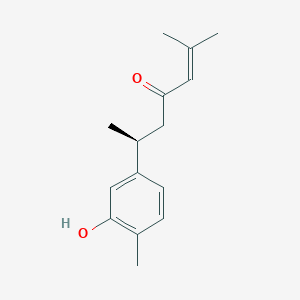

Chemical Structure and Properties

This compound belongs to a class of compounds known as turmeronols, which are sesquiterpenes found in turmeric essential oil. Its molecular formula is C₁₅H₂₄O, and it exhibits a unique structure that contributes to its biological properties.

1. Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study conducted on BV-2 microglial cells stimulated with lipopolysaccharide (LPS), this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential role in mitigating neuroinflammation .

Table 1: Anti-inflammatory Effects of this compound

| Study | Cell Type | Concentration | Outcome |

|---|---|---|---|

| Liu et al. (2016) | BV-2 Microglial Cells | 10 µM | Reduced TNF-α and IL-6 production |

2. Anticancer Properties

This compound has shown promise in anticancer research. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | Concentration | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 20 µM | Induced apoptosis |

| HCT116 (Colon) | 15 µM | Inhibited cell proliferation |

In a notable study, this compound was found to enhance the efficacy of conventional chemotherapeutic agents by reducing drug resistance mechanisms in cancer cells .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Pathways : By downregulating NF-kB signaling, this compound reduces the expression of inflammatory mediators.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death in cancer cells.

- Antioxidant Activity : this compound exhibits scavenging activity against reactive oxygen species (ROS), contributing to its protective effects against oxidative stress .

Case Study 1: Neuroprotection

A study investigating the neuroprotective effects of this compound in a model of oxidative stress demonstrated that treatment significantly improved neuronal survival rates compared to untreated controls. The results indicated a reduction in markers associated with oxidative damage .

Case Study 2: Cancer Therapy Enhancement

In another investigation, this compound was administered alongside doxorubicin in a mouse model of breast cancer. The combination therapy resulted in a significant decrease in tumor size compared to doxorubicin alone, suggesting that this compound may enhance the therapeutic efficacy of standard chemotherapy .

特性

IUPAC Name |

(6S)-6-(3-hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-7,9,12,17H,8H2,1-4H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIFVLKZUWRNBN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)CC(=O)C=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H](C)CC(=O)C=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317951 | |

| Record name | Turmeronol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131651-37-1 | |

| Record name | Turmeronol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131651-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Turmeronol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。